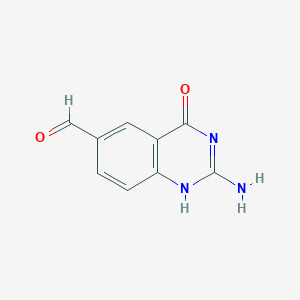
1-(2-Pyridin-3-yl-carbonyloxy-2-methyl-propyl)-3-sulfonatopropyl-imidazolium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Pyridin-3-yl-carbonyloxy-2-methyl-propyl)-3-sulfonatopropyl-imidazolium is a complex organic compound that features both pyridine and imidazolium functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pyridin-3-yl-carbonyloxy-2-methyl-propyl)-3-sulfonatopropyl-imidazolium typically involves multiple steps, including the formation of the pyridine and imidazolium rings, followed by their functionalization and coupling. Common reagents might include pyridine derivatives, imidazole, and sulfonating agents. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as acids or bases.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield and purity. This might involve continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-Pyridin-3-yl-carbonyloxy-2-methyl-propyl)-3-sulfonatopropyl-imidazolium can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield oxidized derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a catalyst or reagent in organic synthesis.
Biology: In biochemical assays or as a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. In a chemical context, it could act as a catalyst, facilitating specific reactions through its functional groups.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Pyridin-3-yl-carbonyloxy-2-methyl-propyl)-3-sulfonatopropyl-imidazole
- 1-(2-Pyridin-3-yl-carbonyloxy-2-methyl-propyl)-3-sulfonatopropyl-pyridinium
Uniqueness
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
3-[3-[2-methyl-2-(pyridine-3-carbonyloxy)propyl]imidazol-3-ium-1-yl]propane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-16(2,24-15(20)14-5-3-6-17-11-14)12-19-9-8-18(13-19)7-4-10-25(21,22)23/h3,5-6,8-9,11,13H,4,7,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTYTCBLVQGIJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C[N+]1=CN(C=C1)CCCS(=O)(=O)[O-])OC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-methyl-1,11-dihydropyrimido[4,5-a]carbazol-2-one](/img/structure/B8132331.png)











